molecular formula C13H19N3O3 B10852371 Octanedioic acid hydroxyamide pyridin-2-ylamide

Octanedioic acid hydroxyamide pyridin-2-ylamide

Cat. No.: B10852371
M. Wt: 265.31 g/mol
InChI Key: UVYVSYPVDVIKCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid hydroxyamide pyridin-2-ylamide typically involves the reaction of octanedioic acid with hydroxyamine and pyridin-2-ylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid hydroxyamide pyridin-2-ylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of octanedioic acid hydroxyamide pyridin-2-ylamide involves its inhibition of HDAC enzymes. By binding to the active site of these enzymes, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is crucial in regulating various cellular processes, including cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanedioic acid hydroxyamide pyridin-2-ylamide stands out due to its specific structure, which allows it to effectively inhibit HDAC enzymes. This unique property makes it a valuable compound in the study of epigenetics and cancer therapy .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

N'-hydroxy-N-pyridin-2-yloctanediamide

InChI

InChI=1S/C13H19N3O3/c17-12(15-11-7-5-6-10-14-11)8-3-1-2-4-9-13(18)16-19/h5-7,10,19H,1-4,8-9H2,(H,16,18)(H,14,15,17)

InChI Key

UVYVSYPVDVIKCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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